![molecular formula C31H30ClN5O3S2 B611807 WEHI-539 hydrochloride CAS No. 2070018-33-4](/img/structure/B611807.png)
WEHI-539 hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
WEHI-539 hydrochloride is a potent and selective inhibitor of the anti-apoptotic protein Bcl-XL, a member of the Bcl-2 family. This compound has been extensively studied for its ability to induce apoptosis in cancer cells by selectively targeting Bcl-XL, thereby promoting cell death in malignant cells .
作用机制
盐酸WEHI-539通过选择性地结合到Bcl-XL蛋白发挥作用,从而抑制其抗凋亡功能。这种结合阻止了Bcl-XL与促凋亡蛋白(如Bim)的相互作用,从而激活凋亡途径并导致细胞死亡。 盐酸WEHI-539对Bcl-XL的高亲和力(解离常数Kd为0.6 nM)确保了其强大的活性 .
类似化合物:
ABT-737: 另一种Bcl-2家族抑制剂,但其靶向谱更广,包括Bcl-2和Bcl-W。
Navitoclax (ABT-263): Bcl-2和Bcl-XL的双重抑制剂,用于癌症治疗的临床试验。
Venetoclax (ABT-199): 一种选择性Bcl-2抑制剂,对Bcl-XL的活性很小,已获批用于治疗慢性淋巴细胞白血病。
盐酸WEHI-539的独特性: 盐酸WEHI-539在对Bcl-XL的选择性方面是独一无二的,优于其他Bcl-2家族成员。 这种选择性降低了脱靶效应的可能性,并提高了其作为研究工具和潜在治疗剂的实用性 .
生化分析
Biochemical Properties
WEHI-539 hydrochloride interacts with the binding groove of Bcl-XL with high affinity . It has been shown to augment caspase 3/7 activity, induce PARP cleavage, and annexin V labelling . This compound has been used in research to understand the role of Bcl-XL in cell survival and apoptosis .
Cellular Effects
This compound has been shown to induce apoptosis in cells that lack MCL-1, a pro-survival member of the Bcl-2 family . This is evidenced by the release of mitochondrial cytochrome c and caspase-3 processing . In cells overexpressing Bcl-XL, this compound induces apoptosis with an EC50 value of 0.48 μM .
Molecular Mechanism
The molecular mechanism of action of this compound involves its selective binding to Bcl-XL . This binding prevents Bcl-XL from interacting with the BH3 domain of the pro-apoptotic family member Bim . This interaction is distinct from that of ABT-737, another Bcl-2 family inhibitor .
Temporal Effects in Laboratory Settings
The effects of this compound have been studied over time in laboratory settings
准备方法
合成路线和反应条件: 盐酸WEHI-539的合成涉及多个步骤,从市售的起始原料开始。 反应条件通常涉及使用有机溶剂,如二甲基亚砜(DMSO)和各种催化剂以促进反应 .
工业生产方法: 盐酸WEHI-539的工业生产遵循类似的合成路线,但规模更大。该工艺针对产量和纯度进行优化,通常涉及高效液相色谱 (HPLC) 进行纯化和质量控制。 该化合物通常以粉末形式生产,并在干燥条件下低温储存以保持稳定性 .
化学反应分析
反应类型: 盐酸WEHI-539主要由于存在反应性官能团,如噻唑和苯并噻唑环,而发生取代反应。 它也可以在特定条件下参与氧化和还原反应 .
常用试剂和条件:
取代反应: 常用试剂包括卤化剂和亲核试剂。条件通常涉及有机溶剂和温和的温度。
氧化反应: 可以使用过氧化氢或高锰酸钾等氧化剂。
还原反应: 常用还原剂包括硼氢化钠或氢化铝锂。
主要产物: 由这些反应形成的主要产物取决于所使用的特定试剂和条件。 例如,取代反应可以产生盐酸WEHI-539的各种取代衍生物,而氧化和还原反应可以改变分子上存在的官能团 .
4. 科研应用
盐酸WEHI-539在广泛的科研领域中都有应用,尤其是在化学、生物学和医学领域:
化学: 用作研究Bcl-XL抑制剂的构效关系的工具化合物。
生物学: 用于细胞培养研究,以研究Bcl-XL在凋亡和细胞存活中的作用。
医学: 被探索为治疗过度表达Bcl-XL的癌症的潜在治疗剂,例如某些白血病和淋巴瘤。
科学研究应用
Research Applications
-
Cancer Stem Cell Targeting :
- In studies involving cancer stem cells (CSCs), WEHI-539 has demonstrated the ability to decrease clonogenic capacity when combined with other inhibitors like ABT-737 and ABT-199. This suggests that CSCs rely on BCL-XL for survival, making WEHI-539 a potential therapeutic agent to target these resilient cell populations .
- Synergistic Cytotoxicity :
- Induction of Apoptosis :
- Impact on Platelets :
Case Study 1: Cancer Stem Cells
A study conducted by Colak et al. demonstrated that treatment with WEHI-539 significantly reduced the clonogenic potential of colon CSCs. When these cells were treated with WEHI-539 alongside standard chemotherapeutics, there was a notable increase in sensitivity to oxaliplatin, suggesting that BCL-XL inhibition could enhance the efficacy of existing treatments .
Case Study 2: Leukemia Treatment
In a study published in PubMed, researchers explored the effects of combining WEHI-539 with ABT-199 on U937 leukemic cells. The findings revealed that this combination led to enhanced cytotoxic effects and provided insights into the underlying mechanisms involving MCL1 degradation and apoptosis induction .
Data Table: Summary of Key Findings
Study | Cell Type | Treatment | Outcome |
---|---|---|---|
Colak et al. (2014) | Colon CSCs | WEHI-539 + Oxaliplatin | Increased sensitivity and reduced clonogenicity |
Recent Study (2022) | U937 Leukemia Cells | WEHI-539 + ABT-199 | Synergistic cytotoxicity via MCL1 degradation |
Research on Platelets | Mouse Platelets | WEHI-539 Alone | Induction of apoptosis |
相似化合物的比较
ABT-737: Another Bcl-2 family inhibitor, but with a broader target profile including Bcl-2 and Bcl-W.
Navitoclax (ABT-263): A dual inhibitor of Bcl-2 and Bcl-XL, used in clinical trials for cancer treatment.
Venetoclax (ABT-199): A selective Bcl-2 inhibitor with minimal activity against Bcl-XL, approved for the treatment of chronic lymphocytic leukemia.
Uniqueness of WEHI-539 Hydrochloride: this compound is unique in its high selectivity for Bcl-XL over other Bcl-2 family members. This selectivity reduces the potential for off-target effects and enhances its utility as a research tool and potential therapeutic agent .
生物活性
WEHI-539 hydrochloride is a potent and selective small-molecule inhibitor of B-cell lymphoma-extra large (BCL-XL), a member of the BCL-2 family of proteins known for its role in regulating apoptosis. This compound has garnered attention for its potential therapeutic applications in cancer treatment due to its ability to induce apoptosis in various cell types, particularly those resistant to conventional therapies.
WEHI-539 exerts its biological activity primarily through the selective inhibition of BCL-XL, which is often overexpressed in solid tumors, contributing to cancer cell survival and resistance to chemotherapy. The compound binds with high affinity to the BCL-XL protein, demonstrating an IC50 value of 1.1 nM and a dissociation constant (Kd) of 0.6 nM . By inhibiting BCL-XL, WEHI-539 promotes the release of pro-apoptotic factors from mitochondria, leading to cell death.
Apoptosis Induction
In mouse embryonic fibroblast (MEF) cells lacking the anti-apoptotic protein MCL-1, WEHI-539 effectively induces apoptosis, as evidenced by:
In contrast, MEF cells deficient in BAK (another pro-apoptotic mediator regulated by BCL-XL) are resistant to WEHI-539, highlighting the critical role of these proteins in mediating apoptosis .
In Vitro Studies
WEHI-539 has been tested across various cancer cell lines, including human colon cancer cells. Notably, it has shown significant effects on cancer stem cells (CSCs), which are often implicated in tumor recurrence and metastasis. Key findings include:
- Clonogenic Assays : Limiting dilution analysis revealed that WEHI-539 decreases the clonogenic capacity of CSCs. This effect can be reversed by ectopic overexpression of BCL-XL, indicating that CSCs rely on BCL-XL for survival .
- Synergistic Effects : When combined with other chemotherapeutic agents like oxaliplatin, WEHI-539 sensitizes CSCs, enhancing their susceptibility to treatment .
In Vivo Studies
Research indicates that WEHI-539 can effectively reduce tumor growth in vivo by promoting apoptosis in BCL-XL-dependent tumors. In animal models, treatment with WEHI-539 led to a significant decrease in platelet counts due to its action on BCL-XL, which is also involved in platelet survival .
Pharmacokinetic Properties
The pharmacokinetic profile of WEHI-539 has been evaluated, demonstrating acceptable properties for potential therapeutic use. For instance:
Parameter | Value |
---|---|
C max (μM) | 1.8 |
T max (hr) | 2 |
AUC (μM·h) | 9.19 |
C 12h (μM) | 0.18 |
These values suggest that WEHI-539 maintains effective concentrations within therapeutic ranges for a sufficient duration following administration .
Case Studies and Clinical Implications
Several studies have highlighted the potential clinical implications of WEHI-539:
- Colon Cancer Treatment : Research demonstrated that WEHI-539 could overcome chemoresistance in colon cancer stem cells by targeting BCL-XL, suggesting its utility as a combination therapy with existing chemotherapeutics .
- Neuroprotection : In neuronal models, low concentrations of WEHI-539 have shown protective effects against glutamate-induced excitotoxicity by inhibiting the pro-apoptotic actions mediated by ΔN-Bcl-xL . This finding opens avenues for exploring WEHI-539's role beyond oncology.
属性
IUPAC Name |
5-[3-[4-(aminomethyl)phenoxy]propyl]-2-[(8E)-8-(1,3-benzothiazol-2-ylhydrazinylidene)-6,7-dihydro-5H-naphthalen-2-yl]-1,3-thiazole-4-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H29N5O3S2.ClH/c32-18-19-10-14-22(15-11-19)39-16-4-9-27-28(30(37)38)34-29(40-27)21-13-12-20-5-3-7-24(23(20)17-21)35-36-31-33-25-6-1-2-8-26(25)41-31;/h1-2,6,8,10-15,17H,3-5,7,9,16,18,32H2,(H,33,36)(H,37,38);1H/b35-24+; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJBYTVIQTMIXGA-DYICZVFTSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)C3=NC(=C(S3)CCCOC4=CC=C(C=C4)CN)C(=O)O)C(=NNC5=NC6=CC=CC=C6S5)C1.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C(C=C(C=C2)C3=NC(=C(S3)CCCOC4=CC=C(C=C4)CN)C(=O)O)/C(=N/NC5=NC6=CC=CC=C6S5)/C1.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H30ClN5O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
620.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。